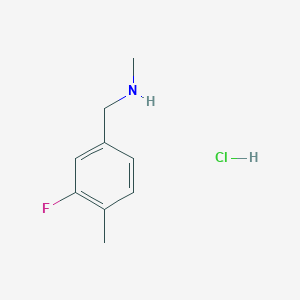

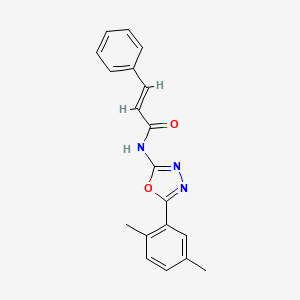

![molecular formula C20H14N6O2S B2449101 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide CAS No. 1903152-86-2](/img/structure/B2449101.png)

2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a triazole ring, and a thiophene ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecule contains several aromatic rings (quinoline, triazole, and thiophene), which likely contribute to its stability and may influence its reactivity . The presence of nitrogen atoms in the triazole ring and the carboxamide group could allow for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, and the rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . The exact properties would need to be determined experimentally.科学的研究の応用

Synthesis and Structural Studies

Quinoline derivatives are known for their versatile chemical properties and have been synthesized in various forms for different applications. For instance, the synthesis of quinoline derivatives containing an azole nucleus has shown that these compounds possess antimicrobial activity against a variety of microorganisms (Özyanik et al., 2012). Similarly, 1-formamide-triazoloquinoline derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant effects (Wei et al., 2010).

Antimicrobial and Anticancer Properties

The incorporation of quinoline and triazolo groups in molecules has been associated with antimicrobial and anticancer properties. For example, novel pyrazolopyrimidine derivatives synthesized from quinoline showed significant antibacterial and antifungal activities (Holla et al., 2006). In another study, quinoline-4-carboxylic acids and their derivatives were synthesized and evaluated for antibacterial activity, highlighting the potential of quinoline derivatives as antimicrobial agents (Holla et al., 2005).

Molecular Interactions and Bioactivity

The study of quinoline and triazole derivatives extends to their interactions with biological molecules and their potential bioactivity. For instance, the binding interactions of triazole-based quinoline and coumarin compounds with serum albumins have been explored, providing insights into their biophysical properties and potential therapeutic applications (Paul et al., 2019).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . They show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been found to have diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for compounds with similar structures . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

生化学分析

Biochemical Properties

The compound’s biochemical properties are largely determined by its structural components. The triazole ring in the compound is known to bind readily in the biological system with a variety of enzymes and receptors . The thiophen-3-yl group in the compound is a sulfur-containing heterocycle that has been associated with a wide range of therapeutic properties . The quinoline-4-carboxamide moiety is a key structural component in a number of drug classes

Cellular Effects

The cellular effects of 2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide are not fully understood at this time. Given the known biological activities of its structural components, it is likely that this compound could influence cell function in a variety of ways. For example, it may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme

特性

IUPAC Name |

2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O2S/c27-19-9-14(13-3-1-2-4-16(13)22-19)20(28)21-10-18-24-23-17-6-5-15(25-26(17)18)12-7-8-29-11-12/h1-9,11H,10H2,(H,21,28)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGUYCSAHBVSTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

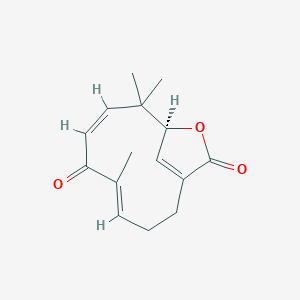

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)

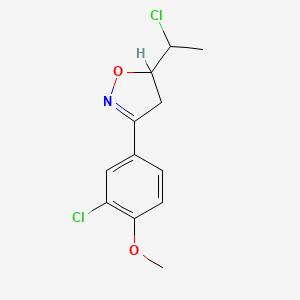

![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)

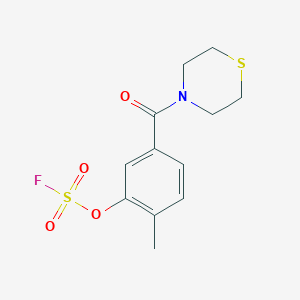

![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2449031.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2449034.png)

![N-(4-bromo-3-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2449038.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2449040.png)